molecular formula C19H26N4O3S B2698522 6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-83-7

6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2698522
CAS RN: 689767-83-7
M. Wt: 390.5
InChI Key: TUJVHEXOVLTIBD-UHFFFAOYSA-N
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Description

6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as MPT0B390, is a novel quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-tumor, anti-inflammatory, and anti-angiogenic properties.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Substituted Benzoquinazolinones Synthesis : A study described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions. These compounds showed promising anticancer activities against A549 and HT29 cell lines, indicating their potential in cancer treatment research (Nowak et al., 2014).

  • Novel PI3K Inhibitors and Anticancer Agents : Another research effort led to the discovery of novel PI3K inhibitors, demonstrating significant antiproliferative activities in vitro against multiple human cancer cell lines. These findings underscore the therapeutic potential of such derivatives in cancer treatment (Shao et al., 2014).

Antiviral Properties

  • Antiviral Activities Evaluation : A study on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives revealed their potential antiviral activities against a range of respiratory and biodefense viruses. This indicates their utility in developing new antiviral agents (Selvam et al., 2007).

Miscellaneous Applications

  • Diuretic Agents : Research into quinazolin‐4(3H)‐one derivatives containing thiazole or 1, 3, 4‐thiadiazole moieties aimed to investigate their diuretic activity. This exploration adds to the chemical diversity and potential therapeutic applications of quinazolinone derivatives (Maarouf et al., 2004).

  • DNA Damage Detection : A specific quinazoline derivative demonstrated cytotoxic effects on the HeLa human cancer cell line and potential interaction with DNA, further highlighting the broad scope of research interests and applications of these compounds (Ovádeková et al., 2005).

properties

IUPAC Name

6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c24-18-16-14-15(22-8-12-26-13-9-22)2-3-17(16)20-19(27)23(18)5-1-4-21-6-10-25-11-7-21/h2-3,14H,1,4-13H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJVHEXOVLTIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

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